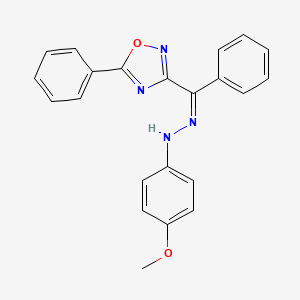
1,3-dimethyl-2-phenylbenzene;perchloric acid;1H-pyrimidin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1,3-dimethyl-2-phenylbenzene;perchloric acid;1H-pyrimidin-6-one” is a complex chemical entity that combines three distinct components: 1,3-dimethyl-2-phenylbenzene, perchloric acid, and 1H-pyrimidin-6-one. Each of these components has unique properties and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-dimethyl-2-phenylbenzene can be synthesized through electrophilic aromatic substitution reactions, where methyl and phenyl groups are introduced to the benzene ring under controlled conditions . Perchloric acid is typically produced by the electrolysis of sodium perchlorate or potassium perchlorate in an anhydrous hydrogen chloride atmosphere . 1H-pyrimidin-6-one can be synthesized through various organic synthesis methods, including cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of perchloric acid involves the reaction of sodium perchlorate with hydrochloric acid, resulting in the formation of perchloric acid and sodium chloride . The production of 1,3-dimethyl-2-phenylbenzene and 1H-pyrimidin-6-one on an industrial scale involves optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-2-phenylbenzene undergoes electrophilic aromatic substitution reactions, where substituents on the benzene ring influence the reactivity and orientation of incoming electrophiles . Perchloric acid, being a strong oxidizer, participates in oxidation reactions, especially at elevated temperatures . 1H-pyrimidin-6-one can undergo various organic reactions, including nucleophilic substitution and cyclization.
Common Reagents and Conditions
1,3-dimethyl-2-phenylbenzene: Common reagents include halogens, nitrating agents, and sulfonating agents under acidic conditions.
Perchloric acid: Commonly used in reactions requiring strong acidic and oxidizing conditions.
1H-pyrimidin-6-one: Reagents include bases, acids, and other nucleophiles for substitution reactions.
Major Products
1,3-dimethyl-2-phenylbenzene: Substituted benzene derivatives.
Perchloric acid: Perchlorate salts.
1H-pyrimidin-6-one: Various pyrimidine derivatives.
Scientific Research Applications
Chemistry
1,3-dimethyl-2-phenylbenzene: Used as an intermediate in organic synthesis and in the production of polymers and resins.
Perchloric acid: Utilized in analytical chemistry for the determination of potassium and sodium concentrations.
1H-pyrimidin-6-one: Employed in the synthesis of nucleotides and other biologically active compounds.
Biology and Medicine
1,3-dimethyl-2-phenylbenzene: Investigated for its potential biological activity and as a building block for pharmaceuticals.
Perchloric acid: Used in the preparation of perchlorate salts, which have applications in medicine.
1H-pyrimidin-6-one: Key component in the synthesis of antiviral and anticancer drugs.
Industry
1,3-dimethyl-2-phenylbenzene: Used in the manufacture of dyes and pigments.
Perchloric acid: Important in the production of rocket propellants and explosives.
1H-pyrimidin-6-one: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action for each component varies:
1,3-dimethyl-2-phenylbenzene: Acts as an intermediate in chemical reactions, facilitating the formation of complex molecules.
Perchloric acid: Functions as a strong acid and oxidizer, breaking down organic materials and facilitating oxidation reactions.
1H-pyrimidin-6-one: Interacts with biological molecules, inhibiting specific enzymes and pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-2-phenylbenzene: Similar to other substituted benzenes like toluene and xylene.
Perchloric acid: Comparable to other strong acids like sulfuric acid and nitric acid.
1H-pyrimidin-6-one: Similar to other pyrimidine derivatives like uracil and thymine.
Uniqueness
1,3-dimethyl-2-phenylbenzene: Unique due to its specific substitution pattern, affecting its reactivity and applications.
Perchloric acid: Distinguished by its strong oxidizing properties and stability of its conjugate base.
1H-pyrimidin-6-one: Unique due to its role in the synthesis of biologically active compounds and its specific interactions with biological targets.
This detailed article provides a comprehensive overview of the compound “1,3-dimethyl-2-phenylbenzene;perchloric acid;1H-pyrimidin-6-one,” covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H19ClN2O5 |
|---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
1,3-dimethyl-2-phenylbenzene;perchloric acid;1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H14.C4H4N2O.ClHO4/c1-11-7-6-8-12(2)14(11)13-9-4-3-5-10-13;7-4-1-2-5-3-6-4;2-1(3,4)5/h3-10H,1-2H3;1-3H,(H,5,6,7);(H,2,3,4,5) |
InChI Key |
KBEKVDURXOJCMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=CC=CC=C2.C1=CN=CNC1=O.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


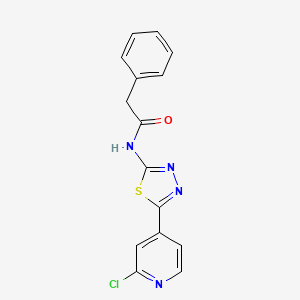
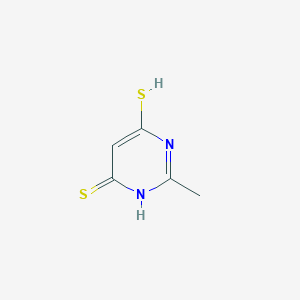


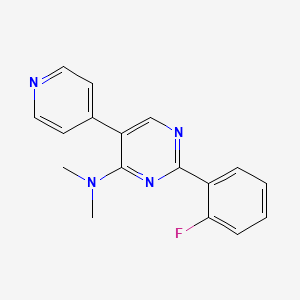
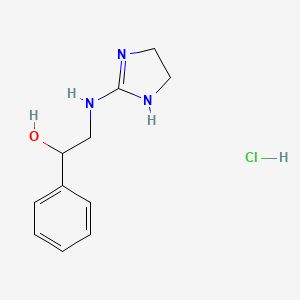
![(3S)-N-cyclopentyl-N-[(2,3-dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12924886.png)
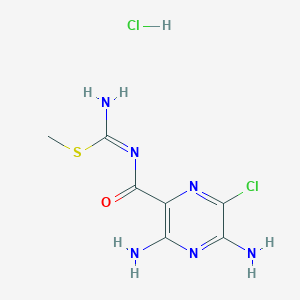
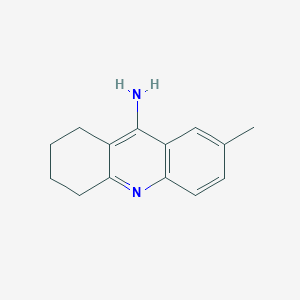
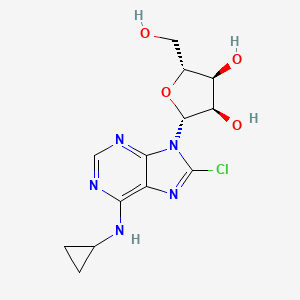
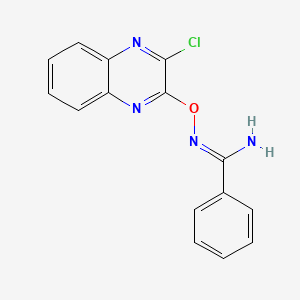
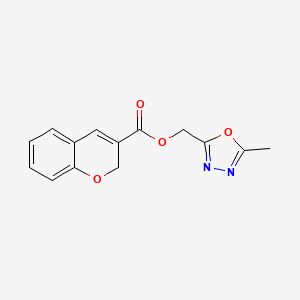
![2-[(4R)-4-phenyl-1,3-oxazolidin-3-yl]acetonitrile](/img/structure/B12924905.png)
